Sodium octanoate-1-13C is a sodium salt of octanoic acid, specifically labeled with the carbon-13 isotope. Its chemical formula is and it has a molecular weight of 167.19 g/mol. This compound is known for its role in various biochemical applications, particularly in lipidomics and metabolomics studies. Sodium octanoate-1-13C serves as a tracer in metabolic pathways due to its isotopic labeling, allowing researchers to track the compound's behavior in biological systems .
These reactions are significant in both synthetic organic chemistry and metabolic studies, where tracking the fate of the compound in biological systems is crucial .
Sodium octanoate-1-13C exhibits various biological activities:
Sodium octanoate-1-13C can be synthesized through several methods:
Sodium octanoate-1-13C has several applications:
Studies involving sodium octanoate-1-13C focus on its interactions with various biological molecules:
Such interaction studies are essential for understanding the compound's role in metabolism and its potential therapeutic applications .
Sodium octanoate-1-13C shares similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium caprylate | C8H15NaO2 | Similar structure; used for similar applications. |
Sodium hexanoate | C6H11NaO2 | Shorter carbon chain; different metabolic pathways. |
Sodium decanoate | C10H19NaO2 | Longer carbon chain; distinct biological effects. |
Sodium octanoate-1-13C is unique due to its isotopic labeling with carbon-13, which allows for precise tracking in metabolic studies. This feature distinguishes it from other sodium salts of fatty acids, making it particularly valuable for research in lipid metabolism and energy production analysis .
Sodium octanoate-1-¹³C (C₈H₁₅¹³COONa) is a carbon-13 isotopologue of sodium octanoate, where the carboxylic carbon is replaced with the stable ¹³C isotope. Its molecular weight is 167.19 g/mol, and it exists as a white crystalline powder with a purity typically exceeding 98% . The isotopic labeling at the C1 position enables precise tracking in metabolic and lipidomic studies, as the ¹³C nucleus exhibits distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures compared to ¹²C .
Structural confirmation relies on advanced spectroscopic methods:
Isotopic enrichment (99 atom % ¹³C) is achieved through synthetic incorporation of ¹³C-labeled precursors, such as ¹³CO₂ or ¹³C-acetic acid, during microbial fermentation or chemical synthesis .
Technique | Parameter | Value/Observation |
---|---|---|
¹³C NMR (D₂O) | Chemical shift (C1) | 183.2 ppm |
IR (KBr) | ν(COO⁻) | 1,580 cm⁻¹ |
MS (ESI⁻) | Molecular ion ([M–Na]⁻) | m/z 167.19 (¹³C peak) |
The synthesis of sodium octanoate-1-¹³C involves two primary routes:
A. Neutralization of ¹³C-labeled octanoic acid
Octanoic acid-1-¹³C (CH₃(CH₂)₆¹³COOH) is synthesized via:
The acid is neutralized with sodium hydroxide:
$$ \text{CH₃(CH₂)₆¹³COOH + NaOH → CH₃(CH₂)₆¹³COONa + H₂O} $$
B. Saponification of ¹³C-labeled triglycerides
Triacylglycerols containing ¹³C-labeled octanoate are hydrolyzed under alkaline conditions:
$$ \text{Triglyceride + 3 NaOH → 3 CH₃(CH₂)₆¹³COONa + Glycerol} $$
This method is less common due to the complexity of isolating pure sodium octanoate from mixed fatty acid salts .
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Microbial biosynthesis | 60–75 | 95–98 | Scalability for industrial use |
Chemical synthesis | 85–90 | 98–99 | High isotopic purity |
Saponification | 50–65 | 90–95 | Utilizes natural lipid sources |
Purification ensures the removal of unreacted precursors and isotopic byproducts:
Quality control protocols include:
Parameter | Specification | Method |
---|---|---|
Isotopic purity | ≥99 atom % ¹³C | IRMS |
Chemical purity | ≥98% | GC-MS |
Heavy metals (Pb, As) | ≤10 ppm | ICP-OES |
Residual solvents | ≤0.1% (ethanol) | Headspace GC |